molecular formula C18H20FNO B2846812 (1-(4-fluorophenyl)cyclopropyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2319720-34-6

(1-(4-fluorophenyl)cyclopropyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2846812
CAS RN: 2319720-34-6
M. Wt: 285.362
InChI Key: SQPADFXIJVFUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-fluorophenyl)cyclopropyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C18H20FNO and its molecular weight is 285.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Mycobacterial Agents

An efficient synthesis of phenyl cyclopropyl methanones, including compounds similar to the one , has been developed, showing potential as anti-tubercular agents. These compounds have displayed significant in vitro activity against M. tuberculosis H37Rv, with some showing effectiveness against multi-drug resistant strains (Dwivedi et al., 2005).

Synthesis and Crystallographic Analysis

The synthesis and crystallographic analysis of structurally related compounds have been extensively studied. This includes the development of methods for efficient synthesis and detailed X-ray diffraction studies, contributing to a better understanding of their molecular structures (Nagaraju et al., 2018).

α-Fluorination of Ketones

The molecule is part of research exploring direct α-fluorination of ketones, a process that enhances the pharmacological potential of ketone-based compounds. This research can provide insights into developing new fluorine-containing drugs (Stavber et al., 2002).

Synthesis of Fluorinated Proline Analogs

Research on the synthesis of fluorinated analogs of naturally occurring compounds, such as 2,4-methanoproline, is relevant. These studies aid in the development of new compounds with potential pharmaceutical applications (Tkachenko et al., 2009).

Development of Histamine H3‐Receptor Antagonists

Compounds structurally related to the query molecule have been synthesized for their potential as histamine H3-receptor antagonists. This research is crucial for developing new therapeutic agents for various neurological and inflammatory disorders (Stark, 2000).

Discovery of P2X7 Antagonist Clinical Candidates

Research in the field of P2X7 antagonism for the treatment of mood disorders has involved the synthesis of related compounds. These studies are significant for the discovery and development of new drugs in psychiatric medicine (Chrovian et al., 2018).

Stereoselective Synthesis of Novel Compounds

The stereoselective synthesis of novel compounds, including those with similar structural features, has been explored. This research contributes to the development of new methodologies in organic synthesis, potentially leading to new drug discoveries (Krow et al., 2004).

Anti-Influenza Virus Activity

Novel tricyclic compounds with structural similarities have been designed and tested for anti-influenza virus activity. This research is crucial in the ongoing search for effective antiviral agents (Oka et al., 2001).

Development of Fluorinated Fluorophores

The fluorination of fluorophores, a process related to the synthesis of the queried compound, significantly enhances their photostability and spectroscopic properties. This research opens up new possibilities in the field of fluorescent materials (Woydziak et al., 2012).

Antibacterial Activity of Novel Derivatives

Novel derivatives structurally related to the query molecule have been synthesized and evaluated for their antibacterial activity. This research is vital in the quest for new antibacterial agents (Reddy et al., 2011).

properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO/c1-12-10-15-6-7-16(11-12)20(15)17(21)18(8-9-18)13-2-4-14(19)5-3-13/h2-5,15-16H,1,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPADFXIJVFUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.